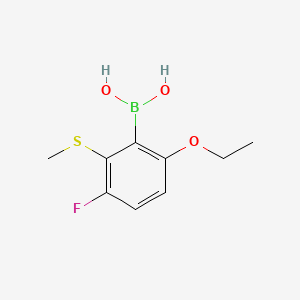
(6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a fluoro substituent, and a methylthio group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields.
Industrial Production Methods
Industrial production of (6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can target the fluoro or methylthio substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro or ethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group yields the corresponding phenol, while nucleophilic substitution at the fluoro position can result in the formation of various substituted derivatives.
Scientific Research Applications
(6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of enzyme inhibitors and probes for biological studies.
Mechanism of Action
The mechanism of action of (6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid is largely dependent on its interaction with specific molecular targets. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site residues, thereby modulating enzyme activity. The presence of the fluoro and methylthio groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)phenylboronic acid: Similar in structure but lacks the ethoxy and fluoro substituents.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the ethoxy and methylthio groups.
(6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenyl)boronic acid: Similar structure with a trifluoromethyl group instead of the methylthio group.
Uniqueness
The uniqueness of (6-Ethoxy-3-fluoro-2-(methylthio)phenyl)boronic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy, fluoro, and methylthio groups allows for versatile chemical modifications and enhances its potential as a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C9H12BFO3S |
|---|---|
Molecular Weight |
230.07 g/mol |
IUPAC Name |
(6-ethoxy-3-fluoro-2-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BFO3S/c1-3-14-7-5-4-6(11)9(15-2)8(7)10(12)13/h4-5,12-13H,3H2,1-2H3 |
InChI Key |
ZJUJLQIVIXMHMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1SC)F)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















